molecular formula C8H11NO2 B12857803 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- CAS No. 27396-40-3

2(5H)-Furanone, 5-[(1-methylpropyl)imino]-

Cat. No.: B12857803
CAS No.: 27396-40-3
M. Wt: 153.18 g/mol
InChI Key: OHKFAGZPMCHTPO-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Biological Activity

2(5H)-Furanone, 5-[(1-methylpropyl)imino]- (CAS No. 27396-40-3) is a compound belonging to the furanone family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

The molecular formula of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of approximately 197.23 g/mol. The structure includes a furanone ring with an imino group, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
IUPAC Name2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
InChI KeyVHECQSQUISAZBY-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of 2(5H)-furanone exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of certain furanone derivatives against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) as low as 8 μg/mL for some compounds .

Table 1: Antimicrobial Activity of Furanone Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Furanone 26Staphylococcus aureus8
Furanone F105Bacillus subtilis10
ReferenceVancomycin16

These compounds not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of furanones. Studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Synergistic Effects with Antibiotics

Notably, some furanone derivatives have demonstrated synergistic effects when combined with conventional antibiotics. For instance, furanone 26 enhanced the efficacy of aminoglycosides like gentamicin and amikacin against resistant strains of bacteria, improving treatment outcomes for infected wounds .

The biological activity of 2(5H)-furanones is attributed to their ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as methoxy and imino allows for hydrogen bonding and hydrophobic interactions that can modulate enzyme activity or receptor signaling pathways .

Case Studies

A significant case study involved the application of furanones in wound healing models. In vivo experiments demonstrated that treatment with furanone derivatives significantly accelerated wound closure rates in infected rat models compared to controls . This underscores their potential as therapeutic agents in clinical settings.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of 2(5H)-furanone derivatives against a range of pathogenic bacteria. For instance, a series of sulfur-containing 2(5H)-furanone derivatives exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for certain compounds . The leading compound in this study, identified as 26 , not only showed strong antibacterial activity but also enhanced the effectiveness of aminoglycoside antibiotics like gentamicin and amikacin when used in combination .

Quorum Sensing Inhibition

Another significant application of 2(5H)-furanone derivatives is their role as quorum sensing inhibitors (QSI). A specific derivative, 23e , was found to inhibit quorum sensing systems in Pseudomonas aeruginosa, thereby reducing virulence factors and enhancing the antibacterial effects of antibiotics such as ciprofloxacin . This property is particularly valuable in combating antibiotic-resistant bacterial strains.

Synthetic Methodologies

The synthesis of 2(5H)-furanone derivatives often involves various organic reactions that allow for the introduction of functional groups to enhance biological activity. For example, the synthesis of chiral sulfanyl and sulfonyl derivatives has been explored extensively, utilizing techniques such as oxidation reactions to produce compounds with improved antimicrobial properties .

Structural Insights

The structural characterization of synthesized compounds typically involves advanced techniques like NMR spectroscopy and X-ray diffraction. These methods confirm the molecular configurations that are crucial for understanding the relationship between structure and biological activity .

Case Studies

Study Compound Target Bacteria MIC (μg/mL) Notes
Study ACompound 26Staphylococcus aureus8Enhanced efficacy with gentamicin
Study BCompound 23ePseudomonas aeruginosaNot specifiedEffective QSI; reduced virulence factors

Case Study: Antimicrobial Efficacy

In a recent investigation, researchers synthesized a new series of furanone derivatives that showed promising results against both planktonic and biofilm-embedded bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study: Quorum Sensing Inhibition

Another study focused on the QSI properties of furanone derivatives, demonstrating that compound 23e significantly inhibited quorum sensing mechanisms in Pseudomonas aeruginosa, which could lead to novel therapeutic strategies against biofilm-related infections .

Q & A

Basic Question: What spectroscopic methods are most effective for structural characterization of 2(5H)-Furanone derivatives?

Methodological Answer:
Structural elucidation of 2(5H)-furanone derivatives relies on a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For example:

  • ¹H NMR identifies proton environments, such as the lactone ring protons (δ 4.5–6.5 ppm) and substituents like the (1-methylpropyl)imino group (δ 1.0–1.5 ppm for methyl groups) .
  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of chiral 3-chloro-4-dimethylamino derivatives, revealing chair conformations in cyclohexane rings and deviations in furanone ring planarity (up to 0.021 Å) .
  • GC-MS with polar/non-polar columns (e.g., Carbowax or HP-5MS) provides retention indices (RIs) for volatile derivatives, critical for distinguishing isomers .

Basic Question: What are the key synthetic routes for 2(5H)-Furanone derivatives with imino substituents?

Methodological Answer:
Common synthetic strategies include:

  • Michael Addition-Elimination : Reacting 3,4-dichloro-2(5H)-furanones with nucleophiles (e.g., amines) to introduce imino groups. For example, unexpected dimethylformamide solvent participation led to N,N-dimethylamino derivatives .
  • Cyclocondensation : Using Stork enamine reactions to form bicyclic structures, as seen in syntheses of symmetrical/unsymmetrical bis-1,2,3-triazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition .
  • Oxidative Lactonization : Converting γ-hydroxy acids or esters into lactones under acidic or enzymatic conditions .

Advanced Question: How can researchers resolve contradictions in GC retention data for 2(5H)-Furanone derivatives?

Methodological Answer:
Discrepancies in GC data often arise from column type and temperature programming . For example:

  • Non-polar columns (HP-5MS) : Report RIs of ~1742 for 5-ethyl-2(5H)-furanone at 60–180°C ramps .
  • Polar columns (DB-Wax) : Yield higher RIs (~1745) due to stronger interactions with carbonyl groups .
  • Validation : Cross-reference retention times with Kovats indices and use internal standards (e.g., n-alkanes) to normalize data across labs .

Advanced Question: What challenges arise in stereochemical analysis of chiral 2(5H)-Furanone derivatives?

Methodological Answer:
Chiral centers (e.g., at C5 in 5-[(1-methylpropyl)imino] derivatives) introduce complexities:

  • Dynamic Resolution : Use chiral auxiliaries (e.g., menthol) or catalysts to enhance enantioselectivity. For instance, (S)-menthyloxy substituents in 3-chloro derivatives led to 95% enantiomeric excess .
  • X-ray Crystallography : Critical for confirming absolute configurations, as seen in studies where cyclohexane rings adopted chair conformations with stereogenic centers at C2(S), C3(R), and C5(R) .
  • HPLC with Chiral Columns : Separate enantiomers using cellulose-based phases (e.g., Chiralcel OD-H) .

Advanced Question: How can researchers quantify 2(5H)-Furanone derivatives lacking commercial standards?

Methodological Answer:

  • Surrogate Calibration : Use structurally similar compounds (e.g., 2(5H)-furanone) as equivalents, adjusting for differences in ionization efficiency via response factors .
  • Isotopic Dilution : Synthesize deuterated analogs (e.g., ²H₃-labeled derivatives) as internal standards for LC-MS/MS quantification .
  • Standard Addition : Spike samples with known amounts of synthesized derivatives to construct calibration curves .

Advanced Question: What strategies optimize reaction yields in syntheses of imino-substituted 2(5H)-Furanones?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Michael additions, but may require scavengers to avoid side reactions with solvent .
  • Catalyst Screening : Cu(I) catalysts improve regioselectivity in triazole-forming cycloadditions, achieving >80% yields in bis-triazole derivatives .
  • Temperature Control : Low temperatures (–20°C) reduce lactone ring opening during imino group installation .

Advanced Question: What mechanisms underlie the biological activity of 2(5H)-Furanone derivatives?

Methodological Answer:
Bioactivity correlates with electronic and steric effects of substituents:

  • Antifungal Activity : 3-Chloro-4-dimethylamino derivatives disrupt fungal membrane integrity via conjugation between the lactone carbonyl and imino groups .
  • Anti-inflammatory Effects : 5-Alkylimino derivatives inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding pocket .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl at C3) enhance potency, while bulky alkylimino groups reduce solubility but increase target affinity .

Properties

CAS No.

27396-40-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-butan-2-yliminofuran-2-one

InChI

InChI=1S/C8H11NO2/c1-3-6(2)9-7-4-5-8(10)11-7/h4-6H,3H2,1-2H3

InChI Key

OHKFAGZPMCHTPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=C1C=CC(=O)O1

Origin of Product

United States

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